Carvedilol-d5

説明

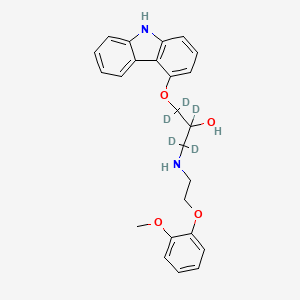

Structure

3D Structure

特性

IUPAC Name |

1-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i15D2,16D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-IZIHCQFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670075 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929106-58-1 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Testing of Carvedilol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity testing of Carvedilol-d5, a deuterated analog of the widely used beta-blocker, Carvedilol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to Carvedilol and its Deuterated Analog

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, prescribed for the treatment of heart failure and hypertension.[1] The introduction of deuterium atoms into a drug molecule, a process known as deuteration, can alter its pharmacokinetic profile, often leading to a slower rate of metabolism.[2] This can result in a longer half-life, reduced dosing frequency, and potentially an improved safety profile. This compound is a stable, isotopically labeled version of Carvedilol, where five hydrogen atoms on the propanolamine side chain have been replaced with deuterium.[3][4] It is commonly used as an internal standard in pharmacokinetic studies of Carvedilol.[5]

Synthesis of this compound

The synthesis of this compound follows a similar pathway to the synthesis of unlabeled Carvedilol, with the key difference being the use of a deuterated starting material to introduce the deuterium atoms. The most common approach involves a two-step synthesis starting from 4-hydroxycarbazole and a deuterated form of epichlorohydrin.

Synthetic Pathway

The synthesis can be broadly divided into two key steps:

-

Formation of the Deuterated Epoxide Intermediate: Reaction of 4-hydroxycarbazole with epichlorohydrin-d5 to form 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole.

-

Ring-Opening Reaction: Reaction of the deuterated epoxide intermediate with 2-(2-methoxyphenoxy)ethanamine to yield this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole

This step involves the reaction of 4-hydroxycarbazole with commercially available epichlorohydrin-d5.

-

Materials:

-

4-hydroxycarbazole

-

Epichlorohydrin-d5 (≥98% isotopic purity)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Isopropyl alcohol (IPA)

-

Ethyl acetate (for recrystallization)

-

-

Procedure:

-

To a solution of 4-hydroxycarbazole in isopropyl alcohol, add anhydrous potassium carbonate.

-

Add epichlorohydrin-d5 to the mixture.

-

Reflux the reaction mixture for several hours (e.g., 5 hours) at approximately 80-85°C.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate to yield colorless crystals of 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole.[6]

-

Step 2: Synthesis of this compound

This step involves the ring-opening of the deuterated epoxide with 2-(2-methoxyphenoxy)ethanamine.

-

Materials:

-

4-((oxiran-2-yl-d5)methoxy)-9H-carbazole

-

2-(2-methoxyphenoxy)ethanamine

-

Monoglyme (or another suitable solvent)

-

Ethyl acetate (for purification)

-

-

Procedure:

-

Dissolve 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole and 2-(2-methoxyphenoxy)ethanamine in monoglyme.[7]

-

Heat the reaction mixture to 80-85°C for several hours (e.g., 8-12 hours).[7]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate to the mixture and cool to 0-5°C to induce precipitation of the crude product.[7]

-

Filter the solid and wash with cold ethyl acetate to obtain crude this compound.

-

Further purification can be achieved by recrystallization from ethyl acetate.

-

Data Presentation: Synthesis

| Parameter | Step 1: Epoxidation | Step 2: Ring-Opening | Overall (Theoretical) |

| Key Reagents | 4-hydroxycarbazole, Epichlorohydrin-d5 | 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethanamine | - |

| Typical Solvent | Isopropyl Alcohol | Monoglyme | - |

| Typical Base | K₂CO₃ | - | - |

| Reaction Temperature | ~80-85 °C | ~80-85 °C | - |

| Typical Reaction Time | 5 hours | 8-12 hours | - |

| Purification Method | Recrystallization (Ethyl Acetate) | Recrystallization (Ethyl Acetate) | - |

| Expected Yield | High | Moderate to High | - |

Isotopic Purity Testing of this compound

Ensuring the isotopic purity of this compound is critical for its use as an internal standard and in other research applications. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for determining isotopic enrichment and the distribution of isotopologues.[8][9]

Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a high-resolution mass spectrometer (HRMS), is a powerful tool for determining the isotopic distribution of a deuterated compound.[10] The high mass accuracy of HRMS allows for the separation and quantification of different isotopologues (e.g., d0, d1, d2, d3, d4, d5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy can be employed to assess isotopic purity.

-

¹H NMR: Can be used to quantify the amount of residual non-deuterated Carvedilol by integrating the signals corresponding to the protons at the deuterated positions and comparing them to a non-deuterated signal within the molecule or an internal standard.[11]

-

²H NMR: Directly detects the deuterium nuclei, providing a definitive confirmation of deuteration at specific sites.[12][13]

Experimental Protocols

LC-MS Method for Isotopic Purity

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

-

Further dilute the stock solution with the mobile phase to an appropriate concentration for LC-MS analysis.

-

-

LC-MS Parameters:

-

LC System: A UPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[5]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate with 0.1% formic acid).[5]

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Data Acquisition: Full scan mode to capture the entire isotopic cluster of the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecular ions of each isotopologue (d0 to d5).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

The isotopic purity is typically reported as the percentage of the desired d5 isotopologue.

-

NMR Method for Isotopic Purity

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (for ¹H NMR, e.g., DMSO-d6) or a non-deuterated solvent (for ²H NMR, e.g., DMSO-h6).

-

-

¹H NMR Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) to ensure full relaxation for accurate integration.

-

Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

-

Data Processing: Careful phasing and baseline correction are crucial for accurate integration.

-

-

²H NMR Parameters:

-

Spectrometer: A high-field NMR spectrometer equipped with a broadband probe.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A suitable relaxation delay.

-

Number of Scans: A higher number of scans is typically required due to the lower sensitivity of the deuterium nucleus.

-

Data Presentation: Isotopic Purity

| Analytical Technique | Parameter Measured | Typical Acceptance Criteria |

| LC-MS (HRMS) | Percentage of d5 isotopologue | ≥ 98% |

| Percentage of d0-d4 isotopologues | Individually specified, typically low | |

| ¹H NMR | Percentage of residual protons at deuterated positions | Consistent with LC-MS data |

| ²H NMR | Presence of deuterium signals at expected chemical shifts | Confirms deuteration sites |

Visualization of Experimental Workflows

This compound Synthesis Workflow

Isotopic Purity Testing Workflow

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EP0023592B1 - Process for preparing 4-hydroxycarbazole - Google Patents [patents.google.com]

- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]

Characterization of Deuterated Carvedilol Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of deuterated Carvedilol used as an internal standard in bioanalytical studies. Internal standards are essential for accurate quantification of analytes in complex matrices by correcting for variability during sample preparation and analysis. Stable isotope-labeled internal standards, such as deuterated Carvedilol, are considered the gold standard due to their similar physicochemical properties to the analyte of interest.

Physicochemical Properties of Carvedilol

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker used in the treatment of heart failure and hypertension.[1] Its chemical and physical properties are summarized in Table 1.

| Property | Value |

| Molecular Formula | C₂₄H₂₆N₂O₄[1] |

| Molecular Weight | 406.47 g/mol [2] |

| Melting Point | 114.5 °C[1] |

| pKa | 7.97[1] |

| LogP | 3.8[1] |

Synthesis and Purification of Deuterated Carvedilol

The synthesis of deuterated Carvedilol, for instance Carvedilol-d5, typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with a deuterated analog of 2-(2-methoxyphenoxy)ethylamine.[3] The synthesis of Carvedilol itself is known to produce certain impurities, such as "impurity B" (a bis-carvedilol derivative), which must be carefully controlled during the synthesis and purification of the deuterated analog.[4][5] Purification is often achieved through crystallization from a suitable solvent like ethyl acetate.[3]

Characterization of Deuterated Carvedilol

A thorough characterization of the deuterated internal standard is crucial to ensure the reliability of bioanalytical data. This involves assessing its isotopic purity, chemical purity, and concentration.

Isotopic Purity Assessment

Isotopic purity refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms. It is essential to quantify the distribution of isotopologues (molecules with different numbers of deuterium atoms) as this can impact the accuracy of the analytical method.

Experimental Protocol: Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: Prepare a solution of the deuterated Carvedilol in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the isotopic peaks of Carvedilol and its deuterated analog.

-

MS Analysis: Infuse the sample directly or via liquid chromatography into the mass spectrometer. Acquire full scan mass spectra in positive electrospray ionization mode over a mass range that includes the molecular ions of the unlabeled and deuterated Carvedilol.

-

Data Analysis:

-

Extract the ion chromatograms for the most abundant isotopologues (e.g., d0, d1, d2, d3, d4, d5 for this compound).

-

Integrate the peak areas of each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

The isotopic purity is reported as the percentage of the desired deuterated species (e.g., d5).

-

Experimental Protocol: Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed amount of the deuterated Carvedilol in a suitable deuterated solvent (e.g., DMSO-d6). Add a known amount of a certified internal standard for quantitative NMR (qNMR).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

NMR Analysis: Acquire a proton (¹H) NMR spectrum.

-

Data Analysis:

-

Identify the signals corresponding to the residual protons in the deuterated positions of the Carvedilol molecule.

-

Integrate the signals of the residual protons and the signals of the internal standard.

-

Calculate the molar ratio of the deuterated Carvedilol to the internal standard.

-

From this, determine the isotopic enrichment at the labeled positions.

-

A representative Certificate of Analysis for a deuterated Carvedilol analog, Carvedilol-d4, is summarized in Table 2.

| Parameter | Specification |

| Chemical Purity (by HPLC) | 99.80%[6] |

| Isotopic Enrichment | 99.9%[6] |

| Appearance | Off-white to light yellow solid[6] |

| Molecular Formula | C₂₄H₂₂D₄N₂O₄[6] |

| Molecular Weight | 410.50[6] |

Chemical Purity Assessment

Chemical purity ensures that the internal standard is free from other structurally related or unrelated impurities that could interfere with the analysis.

Experimental Protocol: Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a solution of the deuterated Carvedilol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Instrumentation: Use an HPLC system with a UV detector. A C18 column is commonly used for the separation of Carvedilol and its impurities.[7][8]

-

Chromatographic Conditions:

-

Data Analysis:

-

Inject the sample and record the chromatogram.

-

Identify the peak corresponding to the deuterated Carvedilol.

-

Identify and quantify any impurity peaks based on their retention times and peak areas relative to the main peak. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks.

-

A summary of potential impurities of Carvedilol that should be monitored is provided in Table 3.

| Impurity | Common Name | Origin |

| Impurity A | N-Carvedilol | Synthesis-related |

| Impurity B | Bis-Carvedilol | Synthesis-related[4] |

| Impurity C | N-benzyl Carvedilol | Synthesis-related[4] |

Application in Bioanalytical Methods

Deuterated Carvedilol is widely used as an internal standard in LC-MS/MS methods for the quantification of Carvedilol in biological matrices such as plasma.

LC-MS/MS Method Parameters

A typical LC-MS/MS method for the analysis of Carvedilol and its deuterated internal standard involves the following parameters, as summarized in Table 4.

| Parameter | Typical Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Carvedilol MRM Transition | m/z 407.1 -> 100.1 |

| This compound MRM Transition | m/z 412.2 -> 105.1 |

| Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and Ammonium Formate Buffer |

Bioanalytical Method Validation

The use of a deuterated internal standard is a critical component of a validated bioanalytical method. The validation process, as per regulatory guidelines, ensures the accuracy, precision, and reliability of the analytical data.[10]

Experimental Workflow for Bioanalytical Method Validation

Bioanalytical Method Validation Workflow

Carvedilol Signaling Pathway

Carvedilol exerts its therapeutic effects through a complex signaling pathway. It is a non-selective antagonist of β1 and β2-adrenergic receptors and an antagonist of α1-adrenergic receptors. A unique aspect of Carvedilol's mechanism is its ability to act as a "biased agonist" at the β2-adrenergic receptor, stimulating β-arrestin-mediated signaling pathways independent of G-protein activation.[11][12] This biased agonism is thought to contribute to its cardioprotective effects.

Carvedilol Signaling Pathway

Conclusion

The thorough characterization of a deuterated Carvedilol internal standard is a prerequisite for its use in regulated bioanalysis. This involves a multi-faceted approach to confirm its isotopic and chemical purity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable data in their pharmacokinetic and bioequivalence studies. The use of a well-characterized stable isotope-labeled internal standard like deuterated Carvedilol is fundamental to the robustness and accuracy of modern bioanalytical methods.

References

- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]

- 8. ijpsonline.com [ijpsonline.com]

- 9. jetir.org [jetir.org]

- 10. benchchem.com [benchchem.com]

- 11. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

A Technical Guide to the Chemical Properties and Long-Term Stability of Carvedilol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and long-term stability of Carvedilol-d5. The information presented is intended to support research, development, and quality control activities involving this isotopically labeled compound.

Core Chemical and Physical Properties

This compound is a deuterated analog of Carvedilol, a non-selective beta-adrenergic blocker with alpha-1 blocking activity.[1] It is commonly used as an internal standard for the quantification of Carvedilol in biological samples by mass spectrometry.[2] The deuterium labeling provides a distinct mass shift, facilitating accurate measurement without interfering with the compound's chemical behavior.

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | [3][4] |

| CAS Number | 929106-58-1 | [2][3][4][5][6] |

| Molecular Formula | C₂₄H₂₁D₅N₂O₄ | [2][4][5][6] |

| Molecular Weight | 411.51 g/mol | [4][5][6] |

| Exact Mass | 411.22064104 Da | [3] |

| Physical Form | Solid | [2] |

| Purity (HPLC) | >95% | [4] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 5 mg/mL | [2] |

Long-Term Stability and Degradation

The stability of this compound is critical for its use as an analytical standard and in other research applications. Its stability profile is expected to be comparable to that of unlabeled Carvedilol.

Storage and Handling Recommendations

To ensure long-term stability, this compound should be stored under controlled conditions.

-

Temperature: Recommended storage is at -20°C for long-term stability.[1][4] For shorter periods, such as in prepared solutions, stability has been demonstrated at refrigerated (4°C) and room temperatures (25°C).[7][8]

-

Light: The compound should be protected from light. It is advisable to dispense it in a tight, light-resistant container.[9] Photodegradation is a known degradation pathway for Carvedilol.[10][11]

-

Moisture: Protect from moisture by storing in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Hydrolysis is a potential degradation route.[10]

Degradation Pathways and Kinetics

Carvedilol is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[10][11] The primary degradation pathways involve oxidation and hydrolysis.[10] Studies have shown that Carvedilol is particularly sensitive to oxidative and alkaline conditions.[12]

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The table below summarizes the typical conditions for such studies and the observed stability of Carvedilol.

| Stress Condition | Reagent/Method | Typical Duration & Temperature | Observed Degradation |

| Acid Hydrolysis | 2 N HCl | 30 minutes at 60°C | Significant degradation observed.[13][14] |

| Base Hydrolysis | 0.5 N or 2 N NaOH | 30 minutes at 60°C | Significant degradation observed.[11][12][13] |

| Oxidation | 3.0% or 30% H₂O₂ | 30 minutes at Room Temp | Significant degradation observed.[11][12][13] |

| Thermal Degradation | Dry Heat | 24 hours at 70°C | Degradation observed.[11] |

| Photolytic Degradation | UV Light | 24 hours exposure | Degradation observed.[11] |

The following diagram illustrates the major degradation pathways for Carvedilol.

Experimental Protocols

Accurate assessment of this compound requires validated analytical methods. The following protocols are based on established methods for Carvedilol analysis and stability testing.

Stability-Indicating HPLC Method

This method is designed to separate Carvedilol from its potential degradation products, allowing for accurate quantification during stability studies.

Chromatographic Conditions:

-

Column: Purosphere STAR RP 18-endcapped (250 x 4.6 mm, 3 µm) or equivalent C18 column.[13]

-

Mobile Phase A: Acetonitrile:Buffer (10:1000 v/v).[13]

-

Mobile Phase B: Methanol:Acetonitrile:Buffer (500:400:150 v/v/v).[13]

-

Buffer: 20 mM potassium dihydrogen phosphate with 1 ml of triethylamine per liter, adjusted to pH 2.8 with orthophosphoric acid.[13]

-

Injection Volume: 10 µL.[13]

-

Diluent: A mixture of water (780 mL), acetonitrile (220 mL), and trifluoroacetic acid (1 mL).[13]

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

Sample Solution Preparation: Prepare the test sample by dissolving it in the diluent to achieve a similar concentration as the standard solution.

-

Chromatography: Equilibrate the column with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

-

Quantification: Compare the peak area of this compound in the sample chromatogram to that in the standard chromatogram to determine its concentration.

Forced Degradation Study Protocol

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.

Methodology:

-

Acid Degradation: To a solution of this compound, add 2 N hydrochloric acid. Heat the mixture in a water bath at 60°C for 30 minutes. Cool and neutralize the solution with 2 N sodium hydroxide.[13]

-

Base Degradation: To a solution of this compound, add 2 N sodium hydroxide solution. Heat the mixture at 60°C for 30 minutes. Cool and neutralize with 2 N hydrochloric acid.[13]

-

Oxidative Degradation: To a solution of this compound, add 30% hydrogen peroxide solution. Keep the mixture at room temperature for 30 minutes.[13]

-

Thermal Degradation: Expose the solid this compound powder to dry heat at 70°C for 24 hours.[11]

-

Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) for 24 hours.[11]

-

Analysis: Following the stress period, prepare all samples (including an unstressed control) in the appropriate diluent and analyze using the validated stability-indicating HPLC method described in section 3.1.

Conclusion

This compound is a stable molecule when stored under appropriate conditions, namely protected from light, moisture, and high temperatures. Its primary degradation pathways include oxidation, hydrolysis, and photolysis. The provided experimental protocols for HPLC analysis and forced degradation studies offer a robust framework for the quality control and stability assessment of this compound in a research and development setting. Adherence to these guidelines will ensure the integrity and accuracy of experimental results involving this compound.

References

- 1. usbio.net [usbio.net]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C24H26N2O4 | CID 45358932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 929106-58-1 | LGC Standards [lgcstandards.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. vivanls.com [vivanls.com]

- 7. Carvedilol stability in paediatric oral liquid formulations | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]

- 8. Carvedilol stability in paediatric oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. alentris.org [alentris.org]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. ijpsonline.com [ijpsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Carvedilol-d5

This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of Carvedilol-d5, a deuterated internal standard essential for the accurate quantification of the beta-blocker Carvedilol in biological matrices. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Core Data: Precursor and Product Ions

The analysis of this compound by tandem mass spectrometry (MS/MS) typically involves electrospray ionization (ESI) in the positive ion mode. The protonated molecule [M+H]⁺ serves as the precursor ion for collision-induced dissociation (CID). The primary fragmentation pathway leads to the formation of a characteristic and abundant product ion, which is utilized for quantification in multiple reaction monitoring (MRM) assays.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 412.2 | 105.1 / 105.2 | 39 |

Note: The slight variation in the product ion m/z (105.1 or 105.2) is within the typical resolution of the mass spectrometers cited in the source documents.

Proposed Fragmentation Pathway

The fragmentation of this compound is analogous to that of unlabeled Carvedilol. The primary cleavage occurs at the ether linkage and the bond between the secondary amine and the propan-2-ol side chain. The five deuterium atoms are located on the N-phenyl group of the amino-propanol side chain, which is retained in the major product ion.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a synthesized experimental protocol for the LC-MS/MS analysis of this compound, based on methodologies described in the scientific literature.

Sample Preparation: Protein Precipitation

-

To 50 µL of human plasma, add a solution of this compound as an internal standard.

-

Add 1 mL of a precipitation solution, typically a 1:1 (v/v) mixture of methanol and acetonitrile.

-

Vortex mix the samples for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 20,238 x g) for 5 minutes to pellet the precipitated proteins.

-

Transfer the resulting supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of a reconstitution solution, often a mixture of methanol, water, and formic acid (e.g., 40:60:0.2, v/v/v).

-

Vortex the reconstituted sample for 30 seconds.

-

Centrifuge the sample again to remove any remaining particulates.

-

Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column, such as a Restek Ultra II Biphenyl or a BDS Hypersil C18 (2.1 x 150 mm, 5 µm), is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 2 mM ammonium formate with formic acid to adjust pH to 3.0) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Ion Spray Voltage: 5500 V.

-

Source Temperature: 500 °C.

-

Multiple Reaction Monitoring (MRM) Transition:

-

This compound: m/z 412.2 → 105.1/105.2

-

-

Collision Energy: Approximately 39 eV.

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of Carvedilol using this compound as an internal standard.

Caption: Bioanalytical workflow for Carvedilol quantification.

Carvedilol-d5: A Technical Guide to the Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications and certificate of analysis for Carvedilol-d5. This compound is the deuterium-labeled version of Carvedilol, a non-selective beta/alpha-1 blocker used as an antihypertensive agent.[1] The inclusion of deuterium atoms makes it a valuable internal standard for the quantification of Carvedilol in biological samples and pharmaceutical formulations using mass spectrometry-based assays.[2][3] This guide summarizes key quality control parameters, analytical methodologies, and data interpretation for researchers and drug development professionals.

This compound: General Specifications

This compound is supplied as a highly purified solid.[4] The general specifications are summarized in the table below.

| Parameter | Specification |

| Chemical Name | 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propan-1,1,2,3,3-d5-ol |

| CAS Number | 929106-58-1[2][5][6][7] |

| Molecular Formula | C₂₄H₂₁D₅N₂O₄[2] |

| Molecular Weight | 411.5 g/mol [2][7] |

| Appearance | Solid[2] |

| Purity (HPLC) | ≥98% |

| Deuterated Forms | ≥99% (d₁-d₅)[2] |

| Storage | -20°C[4] |

Certificate of Analysis: A Detailed Examination

A Certificate of Analysis (CoA) is a document that confirms a product meets its predetermined specifications and provides detailed results of quality control testing for a specific batch. While individual CoAs may vary between manufacturers, they typically include the following tests and data.

Identification

Identification tests confirm that the material is this compound. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Identification Data

| Test | Method | Specification |

| Mass Spectrum | ESI-MS | Conforms to the expected mass for C₂₄H₂₁D₅N₂O₄ |

| ¹H-NMR Spectrum | ¹H-NMR | Conforms to the structure of this compound |

A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, and infused into an electrospray ionization (ESI) mass spectrometer. The instrument is operated in positive ion mode, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The expected [M+H]⁺ for this compound is approximately 412.5.

A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6) and analyzed using a high-field NMR spectrometer. The proton (¹H) NMR spectrum is compared to a reference spectrum or theoretical chemical shifts to confirm the presence of characteristic peaks corresponding to the Carvedilol structure, with the absence of signals at the deuterated positions.

Purity

Purity is a critical parameter and is typically assessed by High-Performance Liquid Chromatography (HPLC).

Table 2: Chromatographic Purity

| Test | Method | Specification |

| Purity | HPLC (UV detection at 240 nm) | ≥98.0% |

| Individual Impurity | HPLC | ≤0.5% |

A validated stability-indicating HPLC method is used for the determination of purity and impurities of Carvedilol.[8][9] The following is a representative method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.8) and an organic solvent (e.g., acetonitrile and methanol).[8]

-

Detection: UV at 240 nm.[9]

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent.

The percentage purity is calculated by dividing the area of the this compound peak by the total area of all peaks in the chromatogram.

Isotopic Purity

For a deuterated standard, it is essential to determine the isotopic purity, which is the percentage of the deuterated form relative to any unlabeled or partially labeled species.

Table 3: Isotopic Purity

| Test | Method | Specification |

| Isotopic Purity | LC-MS/MS | ≥99% deuterated forms (d₁-d₅) |

LC-MS/MS is a highly sensitive and specific technique for determining isotopic purity. A chromatographic separation is performed to isolate this compound from any potential impurities. The eluent is then introduced into a tandem mass spectrometer. By monitoring the mass transitions for both this compound and unlabeled Carvedilol, the percentage of the deuterated form can be accurately quantified.

Workflow and Data Interpretation

The overall workflow for the quality control testing of this compound is depicted below. The interpretation of the data from the Certificate of Analysis is crucial for ensuring the suitability of the material for its intended research or development application.

Caption: Quality control workflow for this compound analysis.

A Certificate of Analysis that meets all specifications provides confidence in the identity, purity, and isotopic enrichment of the this compound standard. This is paramount for its use in quantitative studies where accuracy and reliability are essential. For instance, a high isotopic purity ensures minimal interference from the unlabeled analyte, leading to more accurate pharmacokinetic and bioequivalence studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. veeprho.com [veeprho.com]

- 4. usbio.net [usbio.net]

- 5. This compound | CAS No- 929106-58-1 | Simson Pharma Limited [simsonpharma.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | C24H26N2O4 | CID 45358932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]

A Technical Guide to Carvedilol-d5: Sourcing and Quality Assessment for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with essential information on sourcing high-quality Carvedilol-d5, a critical internal standard for pharmacokinetic and metabolic studies of Carvedilol. This document outlines key quality parameters, presents a comparative overview of suppliers, and offers a detailed experimental protocol for verifying the purity of this compound using High-Performance Liquid Chromatography (HPLC).

This compound, a deuterium-labeled analog of Carvedilol, is indispensable for achieving accurate and reliable quantitative analysis in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS)[1][2][3]. The quality of this stable isotope-labeled standard directly impacts the integrity of experimental data. Therefore, careful selection of a supplier and rigorous quality assessment are paramount.

Supplier Landscape and Quality Specifications

A survey of prominent suppliers reveals a competitive market for this compound. The following table summarizes publicly available data on the quality specifications from several key suppliers. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

| Supplier | Purity (by HPLC) | Isotopic Enrichment | CAS Number | Additional Information |

| Simson Pharma | Information not publicly specified, CoA provided with purchase.[4] | Information not publicly specified. | 929106-58-1[4] | Offers a range of Carvedilol-related compounds and impurities.[4][5] |

| Clearsynth | Not less than 90%[1] | Information not publicly specified. | 929106-58-1[1] | Intended for use as an internal standard for GC- or LC-mass spectrometry.[1] |

| Cayman Chemical | Information not publicly specified. | Information not publicly specified. | 929106-58-1[2] | Intended for use as an internal standard for the quantification of carvedilol by GC- or LC-MS.[2] |

| Sussex Research | >95%[6] | >95%[6] | Not specified, alternate CAS for non-deuterated is 72956-09-3.[6] | Provides molecular weight and storage conditions.[6] |

| United States Biological | Highly Purified[7] | Information not publicly specified. | Not specified. | Provides melting point and solubility data.[7] |

| Veeprho | Information not publicly specified. | Information not publicly specified. | 929106-58-1[3] | States it is a deuterium-labeled analog for use as an internal standard.[3] |

Quality Control Workflow for this compound

The procurement and verification of this compound should follow a structured workflow to ensure the quality and suitability of the material for its intended research application. The following diagram illustrates a typical process from supplier selection to final acceptance.

Experimental Protocol: Purity Determination of this compound by RP-HPLC

This protocol describes a general method for determining the purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is based on established analytical procedures for Carvedilol and its related substances[8][9][10]. It is recommended to validate the method for your specific instrumentation and laboratory conditions.

1. Objective: To determine the purity of a this compound sample by calculating the area percentage of the principal peak relative to the total peak area.

2. Materials and Reagents:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (85%)

-

Triethylamine

-

Deionized water (18.2 MΩ·cm)

-

Placebo (if analyzing a formulated product)

3. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

4. Chromatographic Conditions:

-

Mobile Phase: A mixture of Acetonitrile and 0.02M Orthophosphoric acid (pH adjusted to 2.7 with Triethylamine) in a ratio of 70:30 (v/v) has been shown to be effective.[9]

-

Flow Rate: 1.0 mL/min[9]

-

Column Temperature: Ambient or controlled at 30°C

-

Injection Volume: 10 µL

-

Run Time: Sufficient to allow for the elution of the main peak and any potential impurities (e.g., 15-20 minutes).

5. Solution Preparation:

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute this solution with the mobile phase to achieve a final concentration of approximately 50 µg/mL.[8]

-

Sample Solution Preparation: Prepare the this compound sample in the same manner as the standard solution to achieve a similar final concentration.

-

Blank Solution: Use the mobile phase as the blank.

6. System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

-

Inject the standard solution five times.

-

The relative standard deviation (RSD) for the peak area of the five replicate injections should not be more than 2.0%.

-

The tailing factor for the this compound peak should not be more than 2.0.

-

The theoretical plates for the this compound peak should be not less than 2000.

7. Analytical Procedure:

-

Inject the blank solution to ensure no interfering peaks are present at the retention time of this compound.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

8. Data Analysis and Calculation: Calculate the purity of the this compound sample using the area percentage method:

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Ensure that all significant peaks are integrated.

9. Acceptance Criteria: The purity of the this compound should meet the specifications provided by the supplier and be appropriate for the intended application (typically >98% for use as an internal standard).

Signaling Pathway Involving Carvedilol's Target Receptors

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist. Its therapeutic effects in conditions like hypertension and heart failure are mediated through these pathways. The following diagram illustrates the interaction of Carvedilol with its target receptors.

References

- 1. clearsynth.com [clearsynth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | CAS No- 929106-58-1 | Simson Pharma Limited [simsonpharma.com]

- 5. 5`-Hydroxyphenyl Carvedilol D5 | CAS No- 1189704-21-9 | Simson Pharma Limited [simsonpharma.com]

- 6. sussex-research.com [sussex-research.com]

- 7. usbio.net [usbio.net]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide to Carvedilol-d5: Understanding Deuterium Labeling and its Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carvedilol-d5, a deuterated analog of the non-selective β/α-1 adrenergic antagonist, Carvedilol. The strategic placement of deuterium atoms enhances its utility as an internal standard in pharmacokinetic and metabolic studies. This document details the precise location of deuterium labeling, summarizes key quantitative data, outlines experimental protocols for its analytical application, and visualizes the complex signaling pathways of its parent compound, Carvedilol.

Deuterium Labeling Position in this compound

This compound is a stable isotope-labeled version of Carvedilol, where five hydrogen atoms are replaced by deuterium atoms. The IUPAC name for this compound is 1-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol.[1] This nomenclature precisely defines the location of the deuterium atoms on the propan-2-ol linker of the molecule.

Specifically, the five deuterium atoms are located at the following positions:

-

Two deuterium atoms at position 1 of the propan-2-ol chain.

-

One deuterium atom at position 2 of the propan-2-ol chain.

-

Two deuterium atoms at position 3 of the propan-2-ol chain.

This specific labeling pattern is crucial for its use as an internal standard in mass spectrometry-based bioanalytical methods. The increased mass of this compound allows for its clear differentiation from the unlabeled Carvedilol, while its nearly identical physicochemical properties ensure similar behavior during sample preparation and chromatographic separation.

Quantitative Data

This compound is primarily used as an internal standard for the quantification of Carvedilol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes key quantitative parameters for both Carvedilol and this compound.

| Parameter | Carvedilol | This compound |

| Molecular Formula | C₂₄H₂₆N₂O₄ | C₂₄H₂₁D₅N₂O₄ |

| Molecular Weight | 406.5 g/mol | 411.5 g/mol [1] |

| Precursor Ion ([M+H]⁺) | m/z 407.1 | m/z 412.2[2] |

| Product Ion | m/z 100.1 | m/z 105.1[2] |

| Collision Energy | 37 eV | 39 eV[2] |

Experimental Protocols

While a detailed, publicly available protocol for the chemical synthesis of Carvediloll-d5 is not readily found in the scientific literature, numerous methods for the synthesis of the parent compound, Carvedilol, have been published. The general synthesis involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. The introduction of deuterium atoms would likely be achieved through the use of deuterated starting materials or reagents during this synthesis process.

Below is a detailed experimental protocol for the quantification of Carvedilol in human plasma using this compound as an internal standard, a common application for this deuterated compound.

Bioanalytical Method for Carvedilol Quantification in Human Plasma using LC-MS/MS

This protocol is adapted from validated methods for the analysis of Carvedilol in biological samples.

Objective: To accurately quantify the concentration of Carvedilol in human plasma samples.

Materials and Reagents:

-

Carvedilol reference standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Carvedilol and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the Carvedilol stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 500 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in 50:50 methanol:water.

-

-

Sample Preparation (Solid Phase Extraction):

-

To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) transitions:

-

Carvedilol: 407.1 → 100.1

-

This compound: 412.2 → 105.1

-

-

Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Carvedilol and this compound.

-

Calculate the peak area ratio of Carvedilol to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Carvedilol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways of Carvedilol

Carvedilol exerts its therapeutic effects through the blockade of β-adrenergic and α1-adrenergic receptors. The downstream signaling pathways are complex and involve both G-protein dependent and independent mechanisms.

Beta-Adrenergic Receptor Blockade and Biased Agonism

Carvedilol is a non-selective antagonist of β1 and β2-adrenergic receptors. While it acts as a competitive antagonist to endogenous catecholamines like norepinephrine, it also exhibits a phenomenon known as "biased agonism." This means that it can selectively activate certain downstream signaling pathways while inhibiting others. Specifically, Carvedilol has been shown to block the Gs-protein-mediated activation of adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels. However, it can simultaneously promote the recruitment of β-arrestin to the receptor, leading to the activation of other signaling cascades, such as the ERK/MAPK pathway.

Caption: Carvedilol's biased agonism at the β-adrenergic receptor.

Alpha-1 Adrenergic Receptor Blockade

Carvedilol also acts as an antagonist at α1-adrenergic receptors, which are coupled to Gq proteins. Blockade of these receptors prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release and reduced activation of protein kinase C (PKC), ultimately resulting in vasodilation and a reduction in blood pressure.

Caption: Carvedilol's antagonism at the α1-adrenergic receptor.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Carvedilol. Its well-defined deuterium labeling provides the necessary mass shift for use as an internal standard in highly sensitive and specific LC-MS/MS assays, enabling accurate pharmacokinetic and metabolic profiling. Understanding the intricate signaling mechanisms of Carvedilol, including its biased agonism at β-adrenergic receptors and its potent α1-adrenergic blockade, is crucial for elucidating its full therapeutic potential and for the development of next-generation cardiovascular drugs.

References

A Technical Guide to the Solubility of Carvedilol-d5 in Organic Solvents

This technical guide provides an in-depth overview of the solubility of Carvedilol-d5 in various organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize deuterated standards like this compound for quantification studies, such as those involving liquid chromatography-mass spectrometry (LC-MS).

This compound is a deuterated analog of Carvedilol, a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist.[1] As an internal standard, its solubility characteristics are critical for the preparation of stock solutions, calibration standards, and quality control samples. The solubility of a deuterated compound is generally considered to be nearly identical to its non-deuterated counterpart.

Quantitative Solubility Data

The solubility of this compound and its non-deuterated form, Carvedilol, has been determined in several common organic solvents. This data is crucial for selecting appropriate solvents for analytical and formulation purposes. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | This compound Solubility (mg/mL) | Carvedilol Solubility (mg/mL) | Notes |

| Dimethylformamide (DMF) | 30 | ~30 | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | 30 | ~30 | Freely Soluble[1][2][3] |

| Ethanol | 5 | ~5 | Soluble[1][2] |

| Methanol | - | Soluble | Qualitative data[3] |

| Methylene Chloride | - | Soluble | Qualitative data[3] |

| Polyethylene Glycol 400 (PEG 400) | - | Higher than other non-volatile solvents | Used in formulation studies[4][5] |

| Water | - | Practically Insoluble | [3] |

Experimental Protocols: Determining Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[6][7] This technique establishes equilibrium between the dissolved and undissolved solid forms of the substance in a specific solvent at a constant temperature.

Shake-Flask Method Protocol

-

Preparation of Saturated Solution : An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial. This ensures that the solvent becomes fully saturated with the solute.[6]

-

Equilibration : The container is agitated using a mechanical shaker or magnetic stirrer at a constant, controlled temperature. This process is typically continued for 24 to 72 hours to ensure that the solution reaches equilibrium.[6]

-

Phase Separation : Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is commonly done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.[6]

-

Quantification : The concentration of the dissolved solute in the clear, saturated filtrate is then accurately measured. High-Performance Liquid Chromatography (HPLC) is a frequently used and precise analytical technique for this purpose. A calibration curve, generated from standard solutions of the compound at known concentrations, is used for accurate quantification.[6]

-

Data Reporting : The final solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining solubility.

Carvedilol's Mechanism of Action

Carvedilol functions through a multi-faceted mechanism, primarily involving the blockade of adrenergic receptors.[8] Understanding this mechanism is vital for researchers using this compound as an internal standard in studies investigating its therapeutic effects.

-

Non-Selective Beta-Blockade : Carvedilol blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[8]

-

Alpha-1 Blockade : Carvedilol also blocks alpha-1 (α1) adrenergic receptors located in vascular smooth muscle.[8] This action leads to vasodilation (widening of blood vessels), which reduces peripheral vascular resistance and further helps to lower blood pressure.[8]

-

Biased Agonism : Some research suggests that Carvedilol can act as a "biased agonist" at the β2-adrenergic receptor, stimulating β-arrestin signaling pathways independently of G-protein coupling.[10] This unique signaling profile may contribute to its particular efficacy in treating heart failure.[10][11]

Logical Relationship: Carvedilol's Dual Receptor Blockade

The diagram below outlines the primary mechanism of action for Carvedilol, showcasing its dual antagonism at both alpha and beta-adrenergic receptors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. CARVEDILOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Carvedilol? [synapse.patsnap.com]

- 9. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. How Carvedilol activates β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Carvedilol and the Role of Carvedilol-d5

An In-Depth Technical Guide to the Thermal Stability of Carvedilol-d5 for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Carvedilol and its deuterated analog, this compound, with a specific focus on its implications for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This document synthesizes available data to offer insights into potential challenges and best practices for the reliable quantification of this compound as an internal standard.

Carvedilol is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and heart failure. For quantitative bioanalysis, particularly using mass spectrometry-based methods, a stable isotope-labeled internal standard is crucial for accuracy and precision. This compound, a deuterated form of Carvedilol, is commonly employed for this purpose. The underlying assumption in its use is that it behaves identically to the unlabeled analyte during sample preparation and analysis, including having similar thermal stability.

Thermal Stability of Carvedilol

Understanding the thermal stability of Carvedilol is paramount when developing GC-MS methods, as the high temperatures of the injection port and transfer line can induce thermal degradation, leading to inaccurate quantification. Thermogravimetric analysis (TGA) has been the primary technique to assess the bulk thermal stability of Carvedilol.

Summary of Thermal Stability Data

The following table summarizes the key thermal decomposition data for Carvedilol from various studies.

| Parameter | Temperature (°C) | Technique | Observations |

| Onset of Decomposition | ~222-250 | TGA | Carvedilol is thermally stable up to this temperature range[1]. |

| Decomposition Range | 300-800 | TGA | Significant mass loss occurs within this range[1]. |

| Isothermal Stability | 180 | TGA | Less than 0.3% mass loss when held for 60 minutes in a liquid state[1]. |

| Melting Point | ~100 | DTA/DSC | The compound melts before it decomposes[1]. |

Note: No specific thermal stability data for this compound was found in the reviewed literature. However, it is a widely accepted principle in analytical chemistry that deuterium substitution has a negligible effect on the thermal stability of a molecule. Therefore, the thermal stability of this compound is expected to be very similar to that of unlabeled Carvedilol.

Implications for GC-MS Analysis

The thermal stability data for Carvedilol presents a critical consideration for GC-MS method development. Standard GC-MS operating temperatures can approach or exceed the onset of Carvedilol's thermal degradation.

Potential for Thermal Degradation in GC-MS Systems

-

Injector Port: Typical injector port temperatures for the analysis of semi-volatile compounds range from 250°C to 300°C. Given that Carvedilol begins to decompose around 222-250°C, there is a significant risk of degradation in the injector[1].

-

GC Column and Transfer Line: While the temperature program of the GC oven may start at a lower temperature, it often ramps up to temperatures that could induce on-column degradation. Transfer line temperatures are also typically maintained at high temperatures (e.g., 280°C) to prevent analyte condensation, further increasing the risk of degradation[2].

Derivatization as a Strategy to Enhance Thermal Stability

Due to the low volatility and potential thermal lability of beta-blockers like Carvedilol, derivatization is a common strategy to improve their chromatographic behavior and thermal stability for GC-MS analysis[2][3][4]. Derivatization masks polar functional groups (hydroxyl and secondary amine groups in Carvedilol), increasing volatility and often enhancing thermal stability.

Common derivatizing agents for compounds like Carvedilol include:

Experimental Protocols for GC-MS Analysis of Carvedilol

While a specific validated GC-MS method for this compound was not detailed in the search results, a general protocol can be constructed based on methods for Carvedilol and other beta-blockers.

Sample Preparation and Derivatization

-

Extraction: Carvedilol and this compound are typically extracted from biological matrices using liquid-liquid extraction or solid-phase extraction.

-

Derivatization: The dried extract is reconstituted in a suitable solvent, and a derivatizing agent (e.g., MSTFA or PFPA) is added. The reaction is often carried out at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of derivatized beta-blockers.

| Parameter | Typical Value | Rationale |

| Gas Chromatograph | ||

| Injection Port Temperature | 250°C | To ensure rapid volatilization of the derivatized analyte. This temperature should be optimized to minimize potential degradation[2]. |

| Injection Mode | Splitless | For trace-level analysis to maximize analyte transfer to the column[2]. |

| Carrier Gas | Helium | Inert carrier gas with good chromatographic efficiency[2]. |

| Column | HP-ULTRA-1 or similar | A non-polar capillary column suitable for the separation of a wide range of compounds[2]. |

| Oven Temperature Program | Initial: ~100-150°C, Ramp: 10-20°C/min, Final: ~280-300°C | The program should be optimized to achieve good separation of the analyte from matrix components. |

| Mass Spectrometer | ||

| Interface Temperature | 280°C | To prevent condensation of the analyte as it elutes from the GC column[2]. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

| MS Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized Carvedilol and this compound. |

Visualizing the GC-MS Workflow

The following diagrams illustrate the key processes in the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Caption: Potential thermal pathways for this compound in GC-MS.

Conclusions and Recommendations

-

Thermal Stability is a Key Parameter: Carvedilol is thermally stable up to approximately 222-250°C. Above this temperature, the risk of thermal degradation during GC-MS analysis is significant[1].

-

This compound Stability: While specific data is lacking, the thermal stability of this compound is expected to be comparable to that of Carvedilol.

-

Derivatization is Highly Recommended: To mitigate the risk of thermal degradation and improve chromatographic performance, derivatization of Carvedilol and this compound prior to GC-MS analysis is strongly advised[3][4].

-

Method Optimization is Crucial: Careful optimization of GC-MS parameters, particularly the injector port temperature, is essential to minimize on-line degradation and ensure accurate and reproducible results. It is recommended to use the lowest possible injector temperature that still allows for efficient volatilization of the derivatized analyte.

-

Consideration of Alternative Techniques: For applications sensitive to thermal degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a viable alternative for the analysis of Carvedilol, as it does not require high temperatures and often does not necessitate derivatization[4][5].

By carefully considering the thermal stability of this compound and implementing appropriate analytical strategies such as derivatization and method optimization, researchers can develop robust and reliable GC-MS methods for the quantification of Carvedilol in various matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. faa.gov [faa.gov]

- 3. Gas chromatograph-mass spectrometric method for the determination of carvedilol and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Comparison of the analysis of beta-blockers by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Carvedilol in Human Plasma by LC-MS/MS using Carvedilol-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1-adrenergic blocking activity, indicated for the treatment of heart failure and hypertension.[1][2] Accurate and reliable quantification of carvedilol in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of carvedilol in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard, Carvedilol-d5, to ensure high accuracy and precision.

Experimental

Materials and Reagents

-

Carvedilol reference standard (Sigma Aldrich)

-

This compound (Internal Standard, IS)

-

HPLC-grade acetonitrile and methanol (Fisher Scientific)

-

Formic acid (Sigma Aldrich)

-

Ammonium formate (Sigma Aldrich)

-

Human plasma (K3 EDTA as anticoagulant)

-

Ultrapure water

Instrumentation

-

Liquid Chromatography: Shimadzu UFLC system or equivalent

-

Mass Spectrometer: AB SCIEX QTRAP 5500 or 6500+ system or equivalent, equipped with an electrospray ionization (ESI) source.[3]

-

Analytical Column: UPLC C18 (50 × 2.1 mm, 1.7 µm) or equivalent.[4]

Standard Solutions

Stock solutions of carvedilol and this compound (1 mg/mL) were prepared in methanol.[5] Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocol

A simple and rapid protein precipitation method is employed for the extraction of carvedilol and its internal standard from plasma samples.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant directly into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | UPLC C18 (50 × 2.1 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or a shallow gradient optimized for peak shape and separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 4 minutes[7] |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas | 55 psi |

| Turbo Gas | 55 psi |

The MRM transitions for carvedilol and this compound are monitored as follows:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Carvedilol | 407.1 | 100.1[8] |

| This compound (IS) | 412.2 | 105.1[8] |

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.05 - 50 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high).

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | < 15% | < 15% | 85 - 115% | 85 - 115% |

| Low | < 15% | < 15% | 85 - 115% | 85 - 115% |

| Medium | < 15% | < 15% | 85 - 115% | 85 - 115% |

| High | < 15% | < 15% | 85 - 115% | 85 - 115% |

Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Carvedilol | > 85% | Minimal |

| This compound | > 85% | Minimal |

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of carvedilol in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in clinical and research settings. The method has been validated to meet regulatory requirements for bioanalytical method validation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beckman.com [beckman.com]

- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. ionsource.com [ionsource.com]

- 7. researchgate.net [researchgate.net]

- 8. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Carvedilol in Dried Blood Spots Using Carvedilol-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of carvedilol in human dried blood spot (DBS) samples. The assay employs a simple protein precipitation extraction technique and utilizes Carvedilol-d5 as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is validated over a clinically relevant concentration range and demonstrates excellent accuracy, precision, and recovery. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for carvedilol in a microsampling format.

Introduction